8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a chlorine atom and a trifluoromethyl group as substituents. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It has been found to exhibit significant anti-cancer and antibacterial activities , suggesting that it may interact with targets related to these biological processes.
Mode of Action
In a study, it was found that a derivative of this compound incited the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway . This suggests that the compound may interact with its targets to modulate cellular processes related to apoptosis.
Biochemical Pathways
Given its observed anti-cancer and antibacterial activities , it can be inferred that it may affect pathways related to cell proliferation, apoptosis, and bacterial growth.
Result of Action
The compound has shown promising results in anti-cancer studies. Specifically, it has demonstrated antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM, showing that a derivative of this compound had remarkable anticancer activity on HT-29 . In addition, it has shown potential activity against bacterial strains .
Biochemical Analysis
Biochemical Properties
It has been synthesized and studied for its anti-cancer properties . The compound interacts with various biomolecules, leading to changes in cellular function and potentially contributing to its anti-cancer effects .
Cellular Effects
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has been shown to have significant effects on human colon cancer cell lines, including HCT-116 and HT-29 . It influences cell function by inducing the mitochondrial apoptotic pathway, up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules within the cell. It is believed to exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Initial studies suggest that it has promising long-term effects on cellular function .
Preparation Methods
The synthesis of 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloropyrazine with hydrazine hydrate to form a hydrazine-substituted pyrazine. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group, followed by cyclization to form the triazole ring . The final product is obtained through purification and crystallization processes .
Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. For instance, the use of specific solvents, catalysts, and temperature control can significantly impact the efficiency of the synthesis .
Chemical Reactions Analysis
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Cyclization Reactions: The triazole and pyrazine rings can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include isocyanates, triethylamine, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups and enhanced biological activity .
Scientific Research Applications
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer, antifungal, and anti-inflammatory agents
Biological Studies: It has been studied for its potential biological activities, such as its ability to inhibit specific enzymes and receptors.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Comparison with Similar Compounds
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other similar compounds, such as:
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound lacks the chlorine substituent, which can affect its reactivity and biological activity.
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine: This compound lacks the tetrahydro ring, which can influence its stability and reactivity.
The presence of the chlorine atom and the trifluoromethyl group in this compound imparts unique properties that differentiate it from these similar compounds, making it a valuable intermediate in various chemical and biological applications .
Properties
IUPAC Name |
8-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-4-12-13-5(6(8,9)10)14(4)2-1-11-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJVSFDBHKNNPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436910 | |
Record name | 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140911-31-5 | |
Record name | 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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